8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
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Overview
Description
8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H17N5 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14839556 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthetic methods for pyrazolo[1,5-a]pyrimidines and related compounds has led to the development of efficient synthetic routes, including intermolecular aza-Wittig reactions and microwave-assisted one-pot synthetic approaches. These methods provide access to a wide range of derivatives with potential for further functionalization and exploration of biological activities (Barsy & El-Rady, 2006; Prasad, Kalola, & Patel, 2018).
Biological and Pharmacological Activities
The research has also focused on evaluating the biological activities of these compounds. For example, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their antimicrobial, antituberculosis, antimalarial, and antineoplastic activities. These studies aim to identify new therapeutic agents for various diseases. Some compounds within this class have shown promising results in preliminary in vitro and in vivo assays, suggesting their potential as leads for drug development (Ajani et al., 2019; Abdel-Hafez, 2007).
Anticonvulsant and Antipsychotic Potential
Compounds with pyrazolo[1,5-a]pyrimidine core structures have been investigated for their anticonvulsant and antipsychotic potential. Select derivatives have shown effects in preclinical tests for antipsychotic activity without affinity for brain dopamine receptors, indicating a unique mechanism of action. This research opens up new avenues for the development of antipsychotic medications with potentially fewer side effects (Ulloora, Shabaraya, Aamir, & Adhikari, 2013).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been reported to have antitrypanosomal activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through their electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Pharmacokinetics
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties , suggesting that they may have favorable absorption and distribution characteristics.
Result of Action
Given the known properties of pyrazolo[1,5-a]pyrimidines, it can be inferred that they may have effects on cell division and growth due to their role as antimetabolites in purine biochemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improves both the absorption and emission behaviors . This suggests that the compound’s action may be influenced by the presence of other molecules that can donate or accept electrons.
Future Directions
Properties
IUPAC Name |
2-imidazol-1-yl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-17(14-6-3-2-4-7-14)18-21-16-9-5-8-15(16)19(24(18)22-13)23-11-10-20-12-23/h2-4,6-7,10-12H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLPLKJOTUIFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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